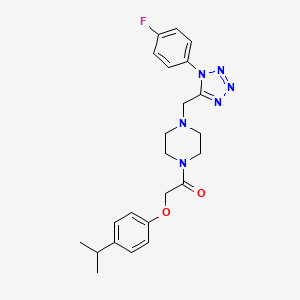

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a complex organic compound, potentially serving significant roles in various scientific fields. With a structure that combines several functional groups, it presents unique chemical properties that can be leveraged for diverse applications in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone involves multi-step organic reactions. Starting with the preparation of the tetrazole ring, which is typically achieved by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions. The piperazine moiety can be introduced through a nucleophilic substitution reaction. The final step involves linking the piperazine to the ethylene bridge substituted with isopropylphenoxy under controlled temperature and pressure, possibly in the presence of a suitable catalyst.

Industrial Production Methods: Industrially, scaling up this synthesis would require optimization of each step to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography or crystallization might be employed.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions including:

Oxidation: It can potentially be oxidized at the piperazine or phenyl rings.

Reduction: Reduction reactions can target the tetrazole ring or any keto groups present.

Substitution: Both electrophilic and nucleophilic substitutions can occur, especially on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or permanganates under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in dry solvents.

Substitution: Halogens or alkylating agents in the presence of Lewis acids or bases.

Major Products:

Oxidation Products: Potential formation of nitro or hydroxyl derivatives.

Reduction Products: Reduced forms of tetrazole or amines.

Substitution Products: Various substituted aromatic and aliphatic derivatives.

Applications De Recherche Scientifique

This compound is a significant focus in the following fields:

Chemistry: Serves as a versatile building block for more complex molecules.

Biology: May act as a probe or modulator for biological pathways.

Medicine: Potentially used in drug discovery, particularly targeting neurological or cardiovascular systems.

Industry: Utilized in the synthesis of advanced materials or as intermediates in the production of specialty chemicals.

Mécanisme D'action

The mechanism by which 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone exerts its effects typically involves binding to specific molecular targets such as receptors or enzymes. The fluorophenyl and tetrazole groups contribute to its affinity and specificity, while the piperazine moiety might influence its pharmacokinetics. Pathways affected can include signal transduction, neurotransmission, or metabolic regulation.

Comparaison Avec Des Composés Similaires

Compared to other compounds with similar structures, this one stands out due to the unique combination of a fluorophenyl group with a tetrazole and piperazine moiety, providing distinctive chemical and biological properties. Similar compounds might include:

1-(4-fluorophenyl)-4-methylpiperazine: Lacks the tetrazole ring.

2-(4-isopropylphenoxy)-1-ethanone: Absence of piperazine and tetrazole.

4-(4-fluorophenyl)-1H-tetrazole: Missing the ethanone and piperazine components.

This comprehensive examination of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone showcases its significance and versatility in scientific research and industrial applications.

Activité Biologique

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20FN7O with a molecular weight of approximately 405.44 g/mol. The structure features a tetrazole ring, which is known for enhancing lipophilicity and bioavailability in pharmacological compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The tetrazole moiety can enhance binding to various receptors, potentially affecting neurotransmitter systems and contributing to its pharmacological profile.

- Enzyme Modulation : Similar compounds have been shown to interact with enzymes involved in key biochemical pathways, including those related to cancer and inflammation.

Antitumor Activity

Research indicates that derivatives of similar structures exhibit significant antitumor properties. For example, compounds with indole and piperazine groups have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Some studies suggest that compounds containing tetrazole rings possess antimicrobial activity, which may be relevant for developing treatments against resistant bacterial strains .

Pharmacokinetics

The presence of the tetrazole group is believed to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This enhancement leads to improved bioavailability compared to other similar compounds without this modification.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Receptor Binding | Modulation of neurotransmitter receptors |

Case Study 1: Antitumor Efficacy

A study conducted on human prostate cancer cells (PC-3) demonstrated that compounds similar to this compound exhibited significant antitumor activity. The study utilized the sulforhodamine B assay to assess cell viability and found that certain derivatives reduced cell proliferation effectively at low micromolar concentrations .

Case Study 2: Enzyme Interaction

Research has shown that indole derivatives can modulate enzyme activities associated with cancer progression. The interaction with specific kinases was highlighted as a mechanism through which these compounds exert their effects, suggesting potential pathways for therapeutic intervention .

Propriétés

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN6O2/c1-17(2)18-3-9-21(10-4-18)32-16-23(31)29-13-11-28(12-14-29)15-22-25-26-27-30(22)20-7-5-19(24)6-8-20/h3-10,17H,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGGVCULGFXFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.